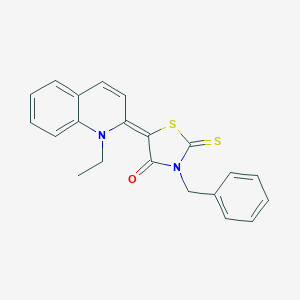
N,N-diallyl-2-(3-chlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-2-(3-chlorophenoxy)propanamide (DACP) is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research due to its unique chemical properties and potential applications. DACP is a colorless liquid with a molecular weight of 291.81 g/mol and a boiling point of 220°C.
Mecanismo De Acción
The mechanism of action of N,N-diallyl-2-(3-chlorophenoxy)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. N,N-diallyl-2-(3-chlorophenoxy)propanamide has been reported to inhibit the growth of fungal cells by inhibiting the activity of the enzyme chitin synthase, which is essential for the synthesis of the fungal cell wall. N,N-diallyl-2-(3-chlorophenoxy)propanamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N,N-diallyl-2-(3-chlorophenoxy)propanamide has been reported to exhibit various biochemical and physiological effects such as the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. N,N-diallyl-2-(3-chlorophenoxy)propanamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. N,N-diallyl-2-(3-chlorophenoxy)propanamide has also been reported to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, N,N-diallyl-2-(3-chlorophenoxy)propanamide has been shown to modulate the immune responses by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diallyl-2-(3-chlorophenoxy)propanamide has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. N,N-diallyl-2-(3-chlorophenoxy)propanamide can also be easily synthesized using simple and cost-effective methods. However, N,N-diallyl-2-(3-chlorophenoxy)propanamide has some limitations such as its potential toxicity and limited availability. N,N-diallyl-2-(3-chlorophenoxy)propanamide should be handled with care and appropriate safety measures should be taken to avoid exposure to the compound.
Direcciones Futuras
There are several future directions for the research and development of N,N-diallyl-2-(3-chlorophenoxy)propanamide. One of the potential applications of N,N-diallyl-2-(3-chlorophenoxy)propanamide is in the development of novel antifungal agents. N,N-diallyl-2-(3-chlorophenoxy)propanamide has been shown to exhibit potent antifungal activity against various fungal species, and further studies are needed to optimize its efficacy and safety. Another future direction is in the development of anticancer agents. N,N-diallyl-2-(3-chlorophenoxy)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to investigate its potential as a therapeutic agent for cancer. Additionally, N,N-diallyl-2-(3-chlorophenoxy)propanamide can be used as a building block for the synthesis of other bioactive compounds with potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of N,N-diallyl-2-(3-chlorophenoxy)propanamide involves the reaction of 3-chlorophenol with allylamine to form 3-chlorophenylallylamine, which is then reacted with acryloyl chloride to form N,N-diallyl-2-(3-chlorophenoxy)propanamide. The reaction is carried out under reflux conditions using a suitable solvent such as dichloromethane or chloroform. The yield of N,N-diallyl-2-(3-chlorophenoxy)propanamide can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N,N-diallyl-2-(3-chlorophenoxy)propanamide has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit a wide range of biological activities such as antifungal, antibacterial, and anticancer properties. N,N-diallyl-2-(3-chlorophenoxy)propanamide has also been used as a building block for the synthesis of other bioactive compounds such as 3-chlorophenoxyacetic acid and 3-chlorophenylacrylic acid.
Propiedades
Fórmula molecular |
C15H18ClNO2 |
|---|---|
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
2-(3-chlorophenoxy)-N,N-bis(prop-2-enyl)propanamide |
InChI |
InChI=1S/C15H18ClNO2/c1-4-9-17(10-5-2)15(18)12(3)19-14-8-6-7-13(16)11-14/h4-8,11-12H,1-2,9-10H2,3H3 |
Clave InChI |
UWPYNKQGFCYRFT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(CC=C)CC=C)OC1=CC(=CC=C1)Cl |
SMILES canónico |
CC(C(=O)N(CC=C)CC=C)OC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)

![N-[4-acetyl-5-({[5-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)-1-naphthyl]sulfonyl}methyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B249873.png)

![N-[2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B249876.png)
![ethyl 3-[(ethoxycarbonyl)amino]-4-nitro-1H-pyrazol-5-ylcarbamate](/img/structure/B249878.png)
![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole](/img/structure/B249881.png)

![6,6'-Dibromo-4,4'-diphenyl-1'H-[2,3']biquinolinyl-2'-one](/img/structure/B249886.png)


![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B249896.png)